![molecular formula C21H15N3O2S2 B2546446 2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile CAS No. 2309613-11-2](/img/structure/B2546446.png)
2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile
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Overview
Description
This compound is a complex organic molecule with a diaminopyrimidine core, a substituted 4-piperidine moiety on the C2-amino position, and 2-methoxybenzoyl at the C5 position . It also contains a thieno[3,2-d]pyrimidine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis
The molecular structure of this compound is characterized by a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . It also features a thieno[3,2-d]pyrimidine moiety .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. Its unique structure may contribute to inhibiting microbial growth, making it a candidate for novel antibiotics or antifungal agents .
- Some studies suggest that derivatives of this compound exhibit antitumor effects. For instance, piritrexim , a related compound, inhibited dihydrofolate reductase (DHFR) and showed promising antitumor activity .
Antimicrobial Agents
Anticancer Properties
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with a pyridopyrimidine moiety have shown therapeutic interest .
Mode of Action
Its degree of lipophilicity allows it to diffuse easily into cells , suggesting it may interact directly with intracellular targets.
Biochemical Pathways
Similar compounds with a pyridopyrimidine moiety have been studied for their effects on various therapeutic targets .
Pharmacokinetics
Its lipophilicity suggests it may have good bioavailability due to its ability to easily diffuse into cells .
Action Environment
The lipophilicity of the compound suggests it may be influenced by the lipid environment of cells .
properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-26-18-9-5-4-8-17(18)24-20(25)19-16(10-11-27-19)23-21(24)28-13-15-7-3-2-6-14(15)12-22/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMLHZAWWBTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile |
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